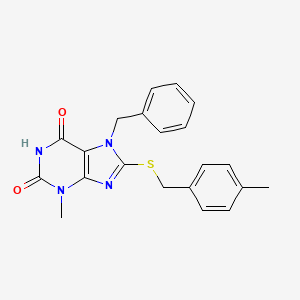

![molecular formula C22H23N3O3S2 B2915287 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide CAS No. 361160-33-0](/img/structure/B2915287.png)

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

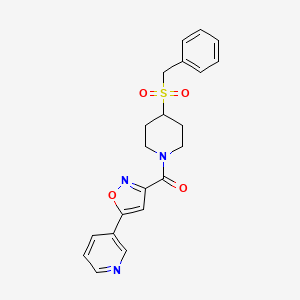

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEBN and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Enzymatic Inhibition Applications

Compounds structurally related to 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide have been evaluated for their inhibitory activity against carbonic anhydrases. For instance, aromatic sulfonamides have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications targeting these enzymes (Supuran et al., 2013). This suggests the potential for the specified compound to serve in similar capacities, especially in the modulation of enzymatic activity for therapeutic purposes.

Antimicrobial Activity

Benzothiazole derivatives, closely related to the compound , have been synthesized and screened for antimicrobial activity. These compounds have exhibited significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari et al., 2008). This underscores the potential utility of 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide in developing new antimicrobial agents.

Photophysical and Fluorescent Sensor Applications

Benzothiazole and benzimidazole conjugated Schiff bases, related to the compound of interest, have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, indicating their application in detecting and quantifying metal ions in various environments (Suman et al., 2019). This demonstrates the compound's potential as a framework for designing fluorescent sensors.

Synthesis of Novel Heterocycles

The compound's structural framework has been utilized in the synthesis of novel heterocycles with potential biological and pharmacological activities. For example, synthesis efforts have yielded novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity (Padalkar & Gupta et al., 2014). This highlights the versatility of the compound's core structure in medicinal chemistry for generating new therapeutic agents.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the biological activity they exhibit . The mode of action of this compound would need to be determined through further experimental studies.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For instance, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, tumor growth, and more

Result of Action

Given the diverse biological activities associated with thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level . These could include changes in cell signaling, gene expression, enzyme activity, and more . The specific effects would depend on the compound’s mode of action and the biochemical pathways it impacts.

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXVOWMEGWHAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)

![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)

![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2915217.png)

![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)